4-Fluoro-6-methoxyindole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-methoxyindole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxyindole-3-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-6-methoxyindole.
Functionalization: The indole ring is functionalized by introducing the acetic acid moiety at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-6-methoxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products: The major products formed from these reactions include substituted indoles, quinones, and reduced derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-methoxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth regulation and as a precursor to plant hormones like indole-3-acetic acid
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Chloro-6-methoxyindole-3-acetic acid: A derivative with a chlorine atom instead of fluorine.
6-Methoxyindole: A simpler indole derivative lacking the acetic acid moiety
Uniqueness: 4-Fluoro-6-methoxyindole-3-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10FNO3 |
---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
2-(4-fluoro-6-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c1-16-7-3-8(12)11-6(2-10(14)15)5-13-9(11)4-7/h3-5,13H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
RCOQHMUXATYHHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.